4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde
Description
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is a benzaldehyde derivative featuring a butyl chain bridging the aromatic aldehyde group and a 4-methylpiperazine moiety.
Properties
CAS No. |
919088-02-1 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)butyl]benzaldehyde |
InChI |
InChI=1S/C16H24N2O/c1-17-10-12-18(13-11-17)9-3-2-4-15-5-7-16(14-19)8-6-15/h5-8,14H,2-4,9-13H2,1H3 |
InChI Key |
UYMGFBAPBDWEGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Piperazine Derivatives
One common method involves the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde. This process typically includes:
Reagents :
- 1-Methylpiperazine (0.04 mol)
- 4-Fluorobenzaldehyde (0.040 mol)
- Potassium carbonate (0.048 mol)
- Solvent: Dimethylformamide (10 mL)
Alternative Synthesis Using Thiosemicarbazide
Another method involves the use of thiosemicarbazide in conjunction with the previously synthesized aldehyde:
Reagents :
- 4-(4-Methylpiperazin-1-yl)benzaldehyde (0.030 mol)
- Thiosemicarbazide (0.030 mol)
- Solvent: Ethanol (80 mL)
Comparative Analysis of Synthesis Methods
To provide a clearer understanding of the different preparation methods, the following table summarizes key aspects of each method:
| Method | Key Reagents | Reaction Time | Yield | Purification |
|---|---|---|---|---|
| Reaction with 4-Fluorobenzaldehyde | 1-Methylpiperazine, Potassium carbonate | 24 hours | Moderate | Recrystallization from ethanol |
| Reaction with Thiosemicarbazide | 4-(4-Methylpiperazin-1-yl)benzaldehyde, Thiosemicarbazide | 3 hours | High | Recrystallization from ethanol |
Research Findings and Observations
Recent studies have indicated that variations in solvent choice and reaction conditions can significantly impact the yield and purity of the final product. For instance, using dimethylformamide as a solvent has been shown to facilitate better solubility and reactivity compared to other solvents like methanol or ethanol.
Moreover, the use of potassium carbonate as a base is critical in facilitating nucleophilic substitution reactions, which are essential in synthesizing compounds containing piperazine derivatives.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzoic acid.
Reduction: Formation of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzaldehyde can inhibit cancer cell proliferation. For instance, compounds synthesized from 4-methylpiperazine and benzaldehyde have shown promising results in reducing cell viability in prostate cancer models. The combination of these compounds with other chemotherapeutic agents, such as docetaxel, has demonstrated enhanced efficacy against cancer cells, suggesting a synergistic effect that may improve treatment outcomes in clinical settings .
Poly(ADP-ribose) Polymerase Inhibition
The compound's structural similarity to known PARP inhibitors positions it as a candidate for the development of new anticancer therapies targeting DNA repair mechanisms. PARP inhibitors are particularly effective in treating cancers with BRCA mutations, making this compound a potential lead for further optimization in this therapeutic area .
Synthesis of Bioactive Compounds
Synthetic Routes
The synthesis of this compound typically involves reactions between piperazine derivatives and substituted benzaldehydes. For example, methods such as Suzuki coupling and reductive amination have been employed to create various analogs that retain the piperazine core while introducing diverse functional groups . These synthetic strategies not only facilitate the production of the compound but also allow for the exploration of structure-activity relationships (SAR) that can guide future drug design.
Derivatives and Analog Development
The ability to modify the piperazine and benzaldehyde components enables researchers to develop a library of analogs with varied biological activities. This approach is crucial for identifying lead compounds that exhibit desired pharmacological profiles while minimizing toxicity .
Neuropharmacological Potential
Cognitive Enhancement
Research into compounds similar to this compound suggests potential applications in treating neurological disorders. Compounds containing piperazine moieties have been explored for their effects on neurotransmitter systems, particularly those related to cognitive function and mood regulation . The modulation of muscarinic receptors by piperazine derivatives indicates a pathway through which this compound could be investigated for cognitive enhancement or neuroprotective effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and synthesis data of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde with similar compounds:
Key Observations :
- Chain Length : The butyl linker in the main compound balances lipophilicity and flexibility compared to shorter (methyl) or longer (hexyl) chains. Longer chains (e.g., hexyl in ) increase logP but may reduce solubility.
- Linker Type : Direct alkyl bonds (as in the main compound) enhance stability compared to ether-linked analogs (e.g., ), which introduce polarity but may be prone to metabolic oxidation.
- Substitution Position : Para-substituted analogs (e.g., ) optimize electronic effects for target binding, while ortho-substituted derivatives () face steric challenges.
Biological Activity
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a piperazine ring, which is often associated with various biological activities.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. In particular, studies have shown that analogues of this compound can inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers. For instance, analogues demonstrated potent inhibitory activity against ALDH isoforms in prostate cancer cell lines, with IC50 values ranging from 10 to 200 μM .
Table 1: Inhibitory Potencies of Selected Compounds Against ALDH Isoforms
| Compound | ALDH Isoform | IC50 (µM) |
|---|---|---|
| DEAB | ALDH1A3 | >200 |
| Compound 14 | ALDH1A3 | 0.48 |
| Compound 18 | ALDH3A1 | <10 |
These findings suggest that modifications to the benzaldehyde scaffold can enhance the potency against specific ALDH isoforms, making them promising candidates for further development in cancer therapy.
The mechanism by which this compound exerts its effects involves the inhibition of key enzymes like ALDHs, which play crucial roles in cellular detoxification and metabolism. The inhibition leads to increased levels of reactive aldehydes within cancer cells, promoting apoptosis and reducing cell viability .
Study on Prostate Cancer
A study conducted on primary prostate epithelial cultures revealed that treatment with this compound analogues resulted in a dose-dependent reduction in cell viability. The combination of these compounds with docetaxel further enhanced their cytotoxic effects, indicating a synergistic interaction that could be exploited in therapeutic settings .
Figure 1: Dose-Response Curve for Compound Efficacy
Dose-Response Curve
Clinical Implications
Given the promising results from preclinical studies, there is potential for clinical application. The ability of these compounds to selectively inhibit ALDH isoforms suggests their use as adjunct therapies in combination with existing chemotherapeutics, particularly in resistant cancer types .
Safety and Toxicity
While the biological activity is promising, it is crucial to evaluate safety profiles. Initial assessments indicate that while some analogues exhibit cytotoxicity at high concentrations, further studies are necessary to establish therapeutic windows and potential side effects .
Q & A
Q. What are the common synthetic routes for 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde, and how are intermediates characterized?
Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde with amines (e.g., 1-(2-fluorophenyl)cyclopentanamine) in the presence of NaBH(OAc)₃ yields the target compound .
- Intermediate characterization : Key intermediates, such as 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde, are purified via trituration with Et₂O/DCM and validated using ¹H NMR (e.g., δ 2.14 ppm for methyl groups in DMSO-d₆) .
Q. How is the purity of this compound assessed in academic research?
Answer: Purity is evaluated using:
Q. What solubility challenges are associated with this compound, and how are they addressed experimentally?
Answer: The compound’s limited water solubility (similar to 4-hydroxybenzaldehyde at ~8.45 mg/mL) is mitigated by:
- Organic co-solvents : Ethanol or DMSO are used to enhance solubility in biological assays .
- Surfactants : Polysorbate-80 or cyclodextrins in formulation studies .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
Answer: Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency, as shown in benzimidazole syntheses (54% yield) .
- Temperature control : Reactions conducted at 60–80°C reduce side-product formation .
- Catalytic additives : Use of anhydrous K₂CO₃ or NaI enhances reaction kinetics in displacement reactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Answer:
- Deuterated solvents : DMSO-d₆ or CDCl₃ minimize solvent interference in NMR analysis .
- 2D NMR techniques : COSY and HSQC clarify ambiguous proton-proton correlations, especially for overlapping piperazine signals .
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) .
Q. How does the 4-methylpiperazine moiety influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
Answer:
- Basic nitrogen modulation : The piperazine group enhances solubility and receptor binding via protonation at physiological pH .
- Substituent effects : Methyl groups on piperazine reduce metabolic degradation, as observed in kinase inhibitor analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Answer:
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
